4-(3,4-Dichlorophenyl)-1-tetralone
Overview
Description
The compound “4-(3,4-Dichlorophenyl)-1-tetralone” is a derivative of tetralone, which is a type of ketone. The “3,4-Dichlorophenyl” indicates the presence of a phenyl (benzene) ring with two chlorine atoms attached at the 3rd and 4th positions. The “4-” before it suggests that this phenyl ring is attached to the 4th carbon of the tetralone .
Molecular Structure Analysis
The molecular structure analysis would involve understanding the spatial arrangement of the atoms in the molecule. This compound likely has regions of electron density around the oxygen in the ketone group and the chlorine atoms. The benzene ring contributes to the molecule’s planarity .Chemical Reactions Analysis
The ketone group in tetralone is a site of high reactivity and can undergo various reactions such as reduction, condensation, and others. The chlorine atoms on the phenyl ring can also be reactive under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the ketone could make it polar, and the chlorine atoms might make it somewhat heavy. It’s difficult to predict other properties like melting point, boiling point, etc., without experimental data .Scientific Research Applications
Application in Medicinal Chemistry
Field
Medicinal Chemistry
Summary of the Application
The compound is used in the synthesis of new carbodithioate derivatives, which have shown promising antimicrobial activity against some gram-positive and gram-negative bacteria .
Methods of Application
A series of structurally new, 2-(5-substituted-2,3-dioxoindolin-1-yl)ethyl/propyl 4-(3,4-dichlorophenyl)piperazine-1-carbodithioate derivatives were designed and synthesized by conventional technique as well as ultrasound irradiation .
Results or Outcomes
Compounds displayed the highest inhibition (99%) in the range of 3.10–6.25 μg/ml against Mycobacterium tuberculosis H 37 Rv, while compounds displayed promising antimalarial activity in the range of 0.043–0.092 μg/mL against Plasmodium falciparum 3D7 .
Application in Green Chemistry
Field
Green Chemistry
Summary of the Application
The compound is used in the synthesis of key intermediates in the production of Sertaline Hydrochloride .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The outcomes of this application were not detailed in the source .
Application in Organic Chemistry
Field
Organic Chemistry
Summary of the Application
The compound is used in the synthesis of Pyridino[2,3-d]pyrimidin-4-one and Pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one Derivatives .
Results or Outcomes
Application in Heterocyclic Compound Synthesis
Summary of the Application
The compound is used in the preparation of some new heterocyclic compounds with expected biological activity .
Results or Outcomes
Application in Green Chemistry
Summary of the Application
The compound is used in Pfizer’s Green Chemistry Program. Pfizer has applied green chemistry principles across the life cycle of its products, facilitating process design, manufacturing, and utilization .
Results or Outcomes
Application in Oxamic Acid Synthesis
Summary of the Application
The compound is used in the synthesis of N-(3,4-dichlorophenyl)methyl oxamic acid .
Methods of Application
The organic phases were combined, washed with water, dried (Na 2 SO 4) and evaporated in vacuo to afford N-(3,4-dichlorophenyl)methyl oxamic acid .
Results or Outcomes
The synthesis resulted in a 90% yield of N-(3,4-dichlorophenyl)methyl oxamic acid, a white solid .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11H,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMBHJNMQVKDMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701208705 | |
Record name | 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701208705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenyl)-1-tetralone | |
CAS RN |
79560-19-3 | |
Record name | 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79560-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701208705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1(2H)-Naphthalenone, 4-(3,4-dichlorophenyl)-3,4-dihydro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.204 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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